Enstilar - 485805-18-3

Enstilar

Catalog Number: EVT-1576095
CAS Number: 485805-18-3
Molecular Formula: C55H77FO10
Molecular Weight: 917.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enstilar is a topical foam formulation used primarily for the treatment of plaque psoriasis in adults. It combines two active ingredients: calcipotriol, a synthetic derivative of vitamin D, and betamethasone dipropionate, a potent corticosteroid. This combination works synergistically to alleviate the symptoms of psoriasis, including scaling, redness, and inflammation. Enstilar is specifically designed for easy application on challenging areas such as the scalp, where traditional treatments may be less effective due to accessibility issues .

Source

Enstilar was developed by LEO Pharma and received approval from various regulatory bodies, including the U.S. Food and Drug Administration in 2015. It is available in multiple countries, including Australia, Canada, and throughout the European Union . The formulation is delivered as an aerosol foam, which allows for convenient application and improved patient compliance compared to traditional ointments or creams.

Classification

Enstilar falls under the category of topical medications for dermatological use, specifically indicated for psoriasis management. The dual-action mechanism of its components classifies it as a combination therapy: calcipotriol acts as a keratinocyte proliferation inhibitor while betamethasone serves as an anti-inflammatory agent .

Synthesis Analysis

Methods

The synthesis of Enstilar involves the formulation of calcipotriol and betamethasone dipropionate into a stable foam. Calcipotriol is synthesized through a series of chemical reactions starting from 1α-hydroxyvitamin D3, while betamethasone dipropionate is derived from prednisolone through halogenation and esterification processes.

Technical Details

  • Calcipotriol: The synthesis typically involves multiple steps including hydroxylation and side-chain modification to achieve the desired biological activity.
  • Betamethasone Dipropionate: This compound is synthesized by modifying prednisolone to introduce fluorine at specific positions and forming dipropionate esters to enhance its potency and skin absorption properties.

The final product is formulated into an aerosol foam using propellants that ensure consistent delivery of the active ingredients upon application .

Molecular Structure Analysis

Structure

Enstilar consists of two primary components:

  • Calcipotriol: Its chemical formula is C27H40O3C_{27}H_{40}O_{3}, characterized by a complex steroid structure with specific functional groups that provide its therapeutic effects.
  • Betamethasone Dipropionate: The molecular formula is C22H29F1O5C_{22}H_{29}F_{1}O_{5}, featuring a steroid backbone with fluorine substitution that enhances its anti-inflammatory properties.

Data

  • Calcipotriol:
    • Molecular Weight: 412.63 g/mol
    • Structure: Contains a cyclopentanoperhydrophenanthrene core structure typical of steroid compounds.
  • Betamethasone Dipropionate:
    • Molecular Weight: 392.46 g/mol
    • Structure: Contains a fluorinated steroid structure with two propionate ester groups enhancing skin penetration .
Chemical Reactions Analysis

Reactions

The active ingredients undergo various biochemical interactions once applied topically:

  • Calcipotriol inhibits keratinocyte proliferation through binding to vitamin D receptors, leading to normalization of skin cell growth.
  • Betamethasone Dipropionate interacts with glucocorticoid receptors in the skin, resulting in reduced inflammatory responses by inhibiting pro-inflammatory cytokines.

Technical Details

These interactions are critical for the therapeutic efficacy of Enstilar in treating psoriasis. The combination allows for reduced scaling and inflammation while promoting healthier skin cell turnover .

Mechanism of Action

Process

The mechanism of action for Enstilar involves:

  1. Calcipotriol: Binds to vitamin D receptors, modulating gene expression related to skin cell proliferation and differentiation.
  2. Betamethasone Dipropionate: Binds to glucocorticoid receptors, leading to inhibition of inflammatory pathways.

This dual mechanism effectively reduces both the symptoms (itching, redness) and underlying causes (abnormal cell proliferation) of psoriasis .

Data

Clinical trials have shown significant improvements in psoriasis severity scores after four weeks of treatment with Enstilar compared to monotherapies with either component alone .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Enstilar is presented as a white to off-white foam.
  • pH Range: Typically neutral (pH around 6-7), suitable for skin application.

Chemical Properties

  • Solubility: Both active ingredients are lipophilic, enhancing their absorption through the skin barrier.
  • Stability: The aerosol formulation maintains stability through controlled storage conditions, ensuring consistent delivery over its shelf life .
Applications

Scientific Uses

Enstilar is primarily used in dermatology for:

  • Treating plaque psoriasis in adults.
  • Addressing challenging cases where traditional topical therapies may fail due to accessibility or cosmetic concerns.

Research continues into expanding its use for other dermatological conditions where keratinocyte regulation and inflammation play significant roles .

Introduction to Psoriasis and Enstilar’s Therapeutic Role

Pathophysiology of Plaque Psoriasis: Autoimmune Mechanisms and Cutaneous Manifestations

Plaque psoriasis (psoriasis vulgaris) is a chronic, immune-mediated inflammatory disorder affecting 2–3% of the global population. Its pathogenesis involves dysregulated crosstalk between innate and adaptive immunity, driven primarily by T-helper 17 (Th17) cell activation. Keratinocyte hyperproliferation results from the overexpression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and interleukin-23 (IL-23). This creates a self-sustaining inflammatory loop, leading to epidermal thickening, aberrant differentiation, and the characteristic clinical presentation of well-demarcated, erythematous plaques with silvery scales. Scalp involvement occurs in approximately 80% of patients, further complicating treatment due to anatomical challenges [4] [9].

Key Pathogenic Pathways:

  • Immunological Dysregulation: Dendritic cell activation promotes Th17 differentiation, amplifying IL-17/IL-23 signaling and neutrophil recruitment.
  • Keratinocyte Response: IL-17 induces keratinocyte proliferation via NF-κB and MAPK pathways, shortening the epidermal turnover cycle from 28 days to 3–5 days.
  • Angiogenesis: Vascular endothelial growth factor (VEGF) overexpression causes dermal microvasculature dilation, contributing to erythema [4] [7] [9].

Table 1: Molecular Mediators in Psoriasis Pathogenesis

MediatorBiological FunctionClinical Manifestation
IL-23Drives Th17 cell differentiationSustained inflammation
IL-17Stimulates keratinocyte proliferationEpidermal hyperplasia, scaling
TNF-αActivates dendritic cells & endothelial cellsErythema, plaque formation
VEGFPromotes angiogenesisPlaque elevation, redness

Historical Evolution of Topical Therapies in Psoriasis Management

Topical therapies remain the cornerstone for mild-to-moderate psoriasis, with treatment paradigms evolving significantly over five decades:

  • 1960s–1980s: Coal tar and dithranol were first-line options but limited by poor cosmetic acceptability, skin irritation, and staining. Corticosteroids (e.g., betamethasone) emerged as potent anti-inflammatories but caused skin atrophy and tachyphylaxis with prolonged use [9].
  • 1990s: Vitamin D analogs like calcipotriol were introduced to normalize keratinocyte differentiation and reduce inflammation without steroid-related side effects. However, their efficacy plateaued at 50–60% improvement in Psoriasis Area and Severity Index (PASI) scores, and skin irritation remained problematic [3] [9].
  • Early 2000s: Fixed-dose combinations addressed monotherapy limitations. The first calcipotriol/betamethasone dipropionate (Cal/BD) ointment (2001) demonstrated synergistic effects: corticosteroids provided rapid anti-inflammatory action, while vitamin D analogs sustained long-term control. Despite efficacy, ointments had poor patient acceptability due to greasiness [1] [3].
  • 2010s: Vehicle innovations prioritized user experience. The 2015 FDA approval of Enstilar® (Cal/BD aerosol foam) marked a breakthrough. Its alcohol-free, thermolabile foam formulation enhanced drug delivery by creating a supersaturated solution that penetrates thick plaques more effectively than ointments or gels. Phase III trials showed 60% of patients achieved "clear/almost clear" Physician Global Assessment (PGA) scores by Week 4—a 2.5-fold improvement over monotherapies [1] [6] [9].

Table 2: Milestones in Topical Psoriasis Therapy

EraTherapeutic ClassAdvantagesLimitations
1960sCoal tarLow costStaining, odor, carcinogenic risk
1970sPotent corticosteroidsRapid symptom controlAtrophy, tachyphylaxis
1990sVitamin D analogsNon-steroidal mechanismSlow onset, irritation
2000sCal/BD ointment/gelSynergistic efficacyPoor cosmetic properties
2015–presentCal/BD aerosol foamEnhanced penetration, high adherenceFlammability

Enstilar® (Calcipotriene/Betamethasone Dipropionate): Classification and Therapeutic Indications

Enstilar® is classified as a fixed-dose combination of a synthetic vitamin D3 analog (calcipotriene) and a high-potency corticosteroid (betamethasone dipropionate). Each gram of foam delivers 52.2 µg calcipotriene hydrate (equivalent to 50 µg calcipotriene) and 0.643 mg betamethasone dipropionate (equivalent to 0.5 mg betamethasone) [1] [9].

Mechanism of Action

The combination exerts complementary effects on psoriatic plaques:

  • Calcipotriene: Binds to vitamin D receptors (VDR) in keratinocytes, inhibiting proliferation by arresting the cell cycle in the G1 phase. It also suppresses Th17/Th1 differentiation and promotes anti-inflammatory Th2 responses [9].
  • Betamethasone Dipropionate: Activates cytosolic glucocorticoid receptors, inhibiting phospholipase A2 and reducing prostaglandin/leukotriene synthesis. This blocks T-cell activation, cytokine release (TNF-α, IL-17), and vascular permeability [1] [9].Synergy between these agents was confirmed in vitro: Cal/BD suppresses >85% of inflammatory cytokines compared to ≤60% with monotherapy [9].

Clinical Indications and Efficacy

Enstilar® is indicated for topical treatment of plaque psoriasis in patients aged ≥12 years, with pivotal trials confirming superiority over comparators:

  • Body Psoriasis: In Phase III studies (PSO-FAST, PSO-ABLE), 45–60% of adults achieved PGA 0/1 (clear/almost clear) at Week 4 versus 14.9–30.7% with Cal/BD ointment or BD foam (p<0.001) [1] [6].
  • Scalp Psoriasis: A Phase II subanalysis reported 53% PGA success (clear/almost clear) at Week 4 versus 35.6% with calcipotriene foam (p=0.021) [4].
  • Long-Term Control: The PSO-LONG trial demonstrated that proactive management with twice-weekly Enstilar® maintained remission for 52 weeks in 43% of patients versus 27% with placebo (p<0.001) [6].

Table 3: Enstilar® Efficacy in Pivotal Clinical Trials

TrialComparatorPGA 0/1 at Week 4PASI 75 at Week 4Key Finding
PSO-FASTFoam vehicle45.0% vs. 12.8%3.5-fold higher efficacy [1]
PSO-ABLECal/BD gel60.0% vs. 41.0%Superior to gel (p=0.005) [1]
Phase IICal/BD ointment51.1% vs. 21.6%Superior to apremilast [3]
PSO-LONGPlacebo (proactive phase)43% vs. 27% (Week 52)Extended remission [6]

Therapeutic Positioning

Enstilar® bridges a critical gap between topical and systemic therapy. Matching-adjusted indirect comparisons (MAIC) show its 4-week efficacy rivals 12–16 weeks of non-biologic systemics:

  • PASI 75 response: 50.8% with Enstilar® vs. 33.5% with methotrexate (p<0.001) [3].
  • Real-world evidence from six non-interventional studies (N=1,388) confirms rapid itch reduction and quality-of-life improvements within 1–2 weeks [7].

Table 4: Compound Names in Enstilar®

ComponentChemical DesignationRole
Calcipotriene(5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triolVitamin D3 analog
Betamethasone Dipropionate9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionateCorticosteroid
Dimethyl EtherMethoxymethanePropellant
ButaneC₄H₁₀Propellant

Properties

CAS Number

485805-18-3

Product Name

Enstilar

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

Molecular Formula

C55H77FO10

Molecular Weight

917.2 g/mol

InChI

InChI=1S/C28H37FO7.C27H40O3/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b;13-6+,19-7+,21-10-/t16-,19-,20-,21-,25-,26-,27-,28-;17-,22-,23-,24+,25-,26+,27-/m01/s1

InChI Key

CNXNMLQATFFYLX-ICTDYHGOSA-N

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Synonyms

1,24(OH)2-22-ene-24-cyclopropyl D3
calcipotriene
calcipotriol
Daivonex
Dovonex
Enstilar
heximar win care
MC 903
MC-903
PRI-2205
Psorcutan
Sorilux

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.